Enantiomeric Identity vs. Racemic Mixture and Opposite Enantiomer
The (‑) enantiomer of the title compound, obtained via chiral resolution and confirmed as (+)-1,2,3,4,4a,5‑hexahydropyrazino[2,1‑c][1,4]benzoxazine, exhibits an optical rotation [α]D²⁵ of +54.4° (c 1.15, CHCl₃) and a melting point of 58–59 °C [1]. In contrast, the racemic mixture and the opposite (‑) enantiomer [α]D²³ −3.4° show markedly different chiroptical properties, directly affecting the stereochemical outcome of subsequent N‑alkylation and coupling steps in the synthesis of α₁‑AR antagonists [1].
| Evidence Dimension | Optical rotation ([α]D) and melting point |
|---|---|
| Target Compound Data | [α]D²⁵ +54.4° (c 1.15, CHCl₃); mp 58–59 °C |
| Comparator Or Baseline | Racemic mixture (not reported quantitatively); (‑) enantiomer: [α]D²³ −3.4° (c 1.105, CHCl₃); mp 91–92 °C |
| Quantified Difference | Δ[α]D > 57.8°; Δmp ≈ 33 °C between enantiomers |
| Conditions | Polarimetry and melting point apparatus as described in US Patent 6,376,488 Example 1H and 1F |
Why This Matters
Enantiopurity is critical for the production of single‑enantiomer drugs; procurement of the correct enantiomer avoids the need for costly chiral separation or re‑optimisation of downstream steps.
- [1] US Patent 6,376,488. Benzoxazine α‑1 adrenergic compounds. Example 1F (lines 360‑369) and Example 1H (lines 381‑385). https://patents.justia.com/patent/6376488. View Source
